molecular formula C6H11NaO5S B7721718 sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate

sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate

Cat. No.: B7721718
M. Wt: 218.21 g/mol
InChI Key: CJGJYOBXQLCLRG-UHFFFAOYSA-M
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Description

Sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate is a chemical compound with the molecular formula C₉H₁₅NaO₇S and a molecular weight of 290.266 g/mol . This compound is known for its unique structure, which includes a sulfonate group, a hydroxy group, and an enoxypropane moiety. It is commonly used in various industrial and scientific applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate typically involves the reaction of 2-hydroxy-3-prop-2-enoxypropane-1-sulfonic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-hydroxy-3-prop-2-enoxypropane-1-sulfonic acid+NaOHThis compound+H2O\text{2-hydroxy-3-prop-2-enoxypropane-1-sulfonic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-hydroxy-3-prop-2-enoxypropane-1-sulfonic acid+NaOH→this compound+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The reaction mixture is typically stirred continuously to ensure uniformity and completeness of the reaction. After the reaction, the product is purified through filtration and crystallization processes .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) are commonly employed.

Major Products Formed:

Scientific Research Applications

Sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form ionic bonds with positively charged sites on proteins and enzymes, affecting their activity. The hydroxy and enoxypropane groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and function .

Comparison with Similar Compounds

  • Sodium;2-hydroxy-3-methoxypropane-1-sulfonate
  • Sodium;2-hydroxy-3-ethoxypropane-1-sulfonate
  • Sodium;2-hydroxy-3-butoxypropane-1-sulfonate

Comparison: Sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate is unique due to the presence of the enoxypropane group, which imparts distinct chemical properties compared to its analogs. This structural feature enhances its reactivity and makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S.Na/c1-2-3-11-4-6(7)5-12(8,9)10;/h2,6-7H,1,3-5H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGJYOBXQLCLRG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CS(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOCC(CS(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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